N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYL-2-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE
Overview
Description
N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYL-2-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYL-2-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE typically involves multi-step organic reactions. One common approach is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution with sulfonyl and methoxy groups under controlled conditions . The reaction conditions often include the use of strong acids or bases as catalysts and specific temperature and pressure settings to ensure optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced technologies, such as automated reactors and real-time monitoring systems, ensures consistent quality and high efficiency. The industrial synthesis may also incorporate purification steps, such as recrystallization or chromatography, to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYL-2-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonyl group can be reduced to sulfides or thiols under specific conditions.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can produce a wide range of aromatic derivatives with different functional groups.
Scientific Research Applications
N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYL-2-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYL-2-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE exerts its effects involves interactions with specific molecular targets. The sulfonamide group can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound’s aromatic structure allows it to interact with various cellular pathways, influencing processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYL-2-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE
- This compound
Uniqueness
Compared to other similar compounds, this compound stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
N-[4-hydroxy-3-(4-methoxyphenyl)sulfonyl-5-methyl-2-propan-2-ylphenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6S2/c1-15(2)21-20(24-32(28,29)19-8-6-5-7-9-19)14-16(3)22(25)23(21)31(26,27)18-12-10-17(30-4)11-13-18/h5-15,24-25H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCBCRKVDSWDKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)S(=O)(=O)C2=CC=C(C=C2)OC)C(C)C)NS(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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